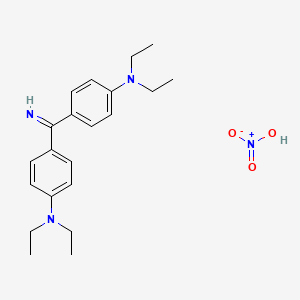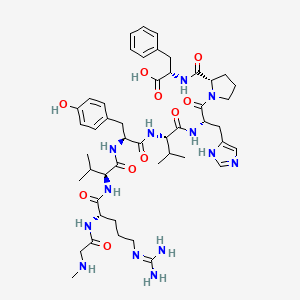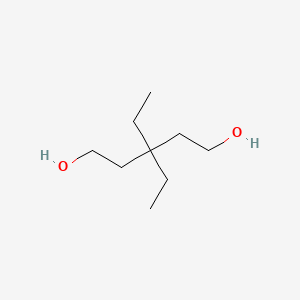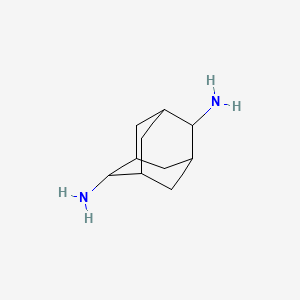
Adamantane-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-2,6-diamine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane itself is the simplest member of the diamondoid family, characterized by its high symmetry and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2,6-diamine typically involves the functionalization of adamantane through various chemical reactions. One common method is the direct amination of adamantane using ammonia or amines under high-pressure conditions. Another approach involves the reduction of adamantane-2,6-dinitro compounds using hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro-adamantane derivatives. This process is favored due to its efficiency and scalability. The reaction conditions typically involve the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: Adamantane-2,6-diamine undergoes various chemical reactions, including:
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the adamantane core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Adamantane-2,6-dione.
Reduction: this compound.
Substitution: Various halogenated or alkylated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Adamantane-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of adamantane-2,6-diamine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the adamantane core .
Vergleich Mit ähnlichen Verbindungen
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Memantine: Used in the treatment of Alzheimer’s disease
Uniqueness: Adamantane-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and lipophilicity make it an attractive candidate for various applications, distinguishing it from other adamantane derivatives .
Eigenschaften
Molekularformel |
C10H18N2 |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
adamantane-2,6-diamine |
InChI |
InChI=1S/C10H18N2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-10H,1-4,11-12H2 |
InChI-Schlüssel |
MYYJRMUEGNZUIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC(C2N)CC1C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


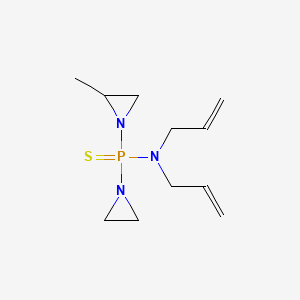
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)

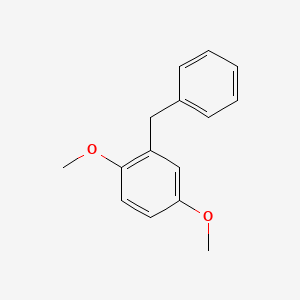

![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
